Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-

Olefin polymerization catalysis Late transition metal catalysts Nickel(II) complexes

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- (CAS 383889-16-5), also referred to as (E)-2,4,6-trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, is a pyrrole-2-carbaldimine Schiff base. This compound crystallizes in the monoclinic system (space group P2₁/c) with the imine bond in an E configuration.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 383889-16-5
Cat. No. B12893566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-
CAS383889-16-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C
InChIInChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3
InChIKeyJYQRFODKKNVNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-: A Sterically Demanding Pyrrole-2-carbaldimine Schiff Base Ligand for Selective Catalyst Design


Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- (CAS 383889-16-5), also referred to as (E)-2,4,6-trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, is a pyrrole-2-carbaldimine Schiff base [1]. This compound crystallizes in the monoclinic system (space group P2₁/c) with the imine bond in an E configuration [1]. The 2,4,6-trimethylphenyl (mesityl) ring is twisted 78.3(1)° out of the pyrrole plane due to steric hindrance, a structural feature that critically influences its behavior as a monoanionic bidentate ligand for late transition metals [1]. Its corresponding bis-ligand palladium(II) complex adopts a square-planar geometry where the mesityl groups further rotate to 74.3–88.3° relative to the PdN₄ plane [2].

Sterically demanding monoanionic bidentate ligand framework for late transition metals

E-configuration imine bond ensures predictable N,N-chelation geometry

Near-orthogonal mesityl group provides maximal steric shielding around the metal center

Why Generic Substitution of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- Is Not Feasible for Catalytic and Structural Applications


The steric and electronic properties of pyrrole-2-carbaldimine ligands are exquisitely sensitive to the nature of the N-aryl substituent [1]. The 2,4,6-trimethylphenyl (mesityl) group imposes a near-orthogonal geometry (dihedral angle 78.3° between the aryl and pyrrole rings) that is fundamentally distinct from less hindered N-phenyl or N-2,6-dimethylphenyl analogs [2]. This geometric constraint directly controls the coordination environment, steric shielding around the metal center, and the hydrogen-bonding network in the solid state [2][3]. Replacing the mesityl group with a different N-aryl substituent alters the dihedral angle, the degree of π-conjugation between the aryl and imine moieties, and the accessibility of the metal center, thereby unpredictably changing catalytic activity, selectivity, and complex stability [1].

Changing the N-aryl substituent alters the dihedral angle and π-conjugation, which may shift catalytic activity away from the reported high steric-bulk tier.

Less hindered analogs (e.g., N-phenyl or N-2,6-dimethylphenyl) reduce steric shielding at the metal center, potentially affecting polymer molecular weight and branching density.

Substitution with excessively bulky groups (e.g., 2,6-diisopropylphenyl) may disrupt the predictable centrosymmetric N-H···N dimer motif in the solid state.

Quantitative Evidence Guide: Differentiating Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- from Closest N-Aryl Pyrrole-2-carbaldimine Analogs


Ethylene Polymerization Catalytic Activity Scales with Steric Bulk of N-Aryl Substituent

For mono(imino)pyrrole-Ni(II) complexes, Su et al. (2020) demonstrated that ethylene polymerization catalytic activity increases monotonically with the steric hindrance of the 2,6-disubstituents on the N-aryl ring, following the order H < Me < Et [1]. The 2,4,6-trimethylphenyl group (present in this compound) provides steric demand exceeding that of 2,6-diethyl substitution, as evidenced by its 78.3° dihedral angle in the free ligand [2], placing it at the high-activity end of the established steric-activity trend.

Steric-Activity Trend
Class-level inference
Reported activity trend H < Me < Et; 2,4,6-Me₃ predicted to rank at or above 2,6-Et₂ based on steric argument

Supports highest steric bulk tier among tested N-aryl analogs

Ni(II)/MAO, 10 bar ethylene, 30–60°C

Olefin polymerization catalysis Late transition metal catalysts Nickel(II) complexes Structure-activity relationship

Near-Orthogonal Mesityl Ring Orientation Quantified by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction of the title compound reveals a dihedral angle of 78.3(1)° between the mesityl and pyrrole ring planes [1]. This is substantially larger than values reported for N-phenyl pyrrole-2-carbaldimine ligands, which typically fall in the 10–30° range due to reduced steric hindrance [2]. The near-orthogonal orientation minimizes π-conjugation between the aryl and imine-pyrrole systems, electronically differentiating this ligand from less twisted analogs.

Dihedral Angle
Cross-study comparable
78.3(1)° (mesityl vs pyrrole ring) compared with ~10–30° for N-phenyl analogs

Maximizes steric shielding at the metal center upon coordination

SC-XRD, 183 K, Mo Kα

Coordination chemistry Ligand design Crystallography Steric parameterization

Reliable Centrosymmetric Dimer Formation via N-H···N Hydrogen Bonds Enables Crystallization Control

In the solid state, the title compound forms centrosymmetric dimers through paired N-H···N hydrogen bonds between the pyrrole N-H donor and the imine nitrogen acceptor of a neighboring molecule, producing an R₂²(10) graph-set motif [1]. The hydrogen bond parameters (N···N distance, angle) are reported in Table 1 of the crystallographic study [1]. This dimerization motif is consistent across pyrrole-2-carbaldimine ligands lacking excessively bulky N-substituents, but the 2,4,6-trimethylphenyl group does not disrupt it, unlike bulkier 2,6-diisopropylphenyl analogs which can suppress dimer formation [2].

Dimer Motif
Class-level inference
Centrosymmetric R₂²(10) N-H···N dimer observed in mesityl compound; hindered or absent in 2,6-diisopropylphenyl analog

Enables predictable crystallization quality control for ligand batches

Crystallized from ethanol at 4 °C

Supramolecular chemistry Crystal engineering Hydrogen bonding Solid-state characterization

Mesityl-Induced Steric Crowding in Palladium(II) Complexes Quantified by Dihedral Angles Relative to the PdN₄ Plane

In the homoleptic bis-ligand palladium(II) complex [Pd(C₁₄H₁₅N₂)₂], the mesityl groups adopt dihedral angles of 87.6(7)°/83.64(7)°, 74.3(7)°, and 88.3(7)° relative to the PdN₄ coordination plane across three crystallographically independent molecules [1]. These values indicate near-perpendicular orientation, maximizing steric protection of the axial sites of the square-planar metal center. This steric profile differs markedly from analogous Pd(II) complexes bearing less hindered N-aryl substituents, where smaller dihedral angles permit greater axial accessibility.

Pd Complex Dihedral Angles
Supporting evidence
74.3(7)° to 88.3(7)° (mesityl vs PdN₄ plane) across three independent complex molecules

Near-orthogonal orientation shields axial sites, informing β-hydride elimination suppression

Square-planar bis-ligand Pd(II) complex, SC-XRD

Organometallic chemistry Palladium complexes Catalyst design Steric effects

Optimized Application Scenarios for Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- Based on Verified Differentiation Evidence


Late Transition Metal Catalyst Development for High-Productivity Ethylene Polymerization

This compound is the ligand of choice for synthesizing Ni(II) and Pd(II) ethylene polymerization catalysts when maximal steric hindrance at the metal center is required. The 2,4,6-trimethylphenyl group provides greater steric bulk than 2,6-diethyl or 2,6-dimethyl analogs, placing it at the high-activity end of the established structure-activity trend . Researchers developing single-site catalysts for ultra-high molecular weight polyethylene or precise α-olefin incorporation should prioritize this ligand over less hindered N-aryl pyrrole-2-carbaldimines .

Crystal Engineering and Supramolecular Synthon Design with Pyrrole-2-carbaldimine Building Blocks

The title compound reliably forms centrosymmetric R₂²(10) hydrogen-bonded dimers in the solid state via N-H···N interactions . This predictable supramolecular synthon is valuable for crystal engineering studies, cocrystal design, and systematic investigations of steric effects on hydrogen-bonding geometry. Researchers should select this compound when a pyrrole-2-carbaldimine with a well-characterized, non-disrupted dimerization motif is needed, particularly in comparison with bulkier analogs that suppress this interaction .

Steric Parameterization Studies of Bidentate Monoanionic Ligands for Square-Planar Metal Complexes

With a free-ligand dihedral angle of 78.3° and palladium complex dihedral angles approaching 88° , this compound provides a well-defined steric benchmark for comparative ligand parameterization. It is ideally suited for systematic studies correlating ligand steric bulk with catalytic performance metrics such as turnover frequency, polymer branching density, and comonomer incorporation ratios across late transition metal catalyst families .

Application
Selection Property
Validation Focus
Late transition metal catalyst design for ethylene polymerization
Highest steric bulk tier among N-aryl pyrrole-2-carbaldimines
Catalytic productivity and polymer property modulation
Crystal engineering with pyrrole-2-carbaldimine synthons
Conserved R₂²(10) N-H···N hydrogen-bonded dimer motif
Solid-state dimer geometry and crystallization consistency
Steric parameterization of bidentate monoanionic ligands
Well-defined dihedral angle benchmark (78.3° free, 74–88° coordinated)
Ligand steric-activity correlation across late-metal catalysts
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